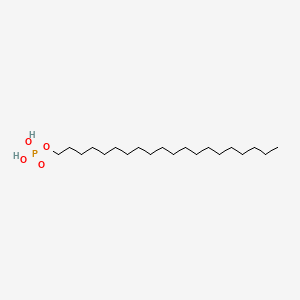
Eicosyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosyl phosphate is a chemical compound that belongs to the class of organic phosphates It is an ester of eicosanol and phosphoric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosanol with phosphoric acid. The reaction typically involves heating eicosanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of eicosanol and phosphoric acid, along with the catalyst, into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce eicosanol and phosphoric acid.
Oxidation: this compound can be oxidized to form eicosanoic acid and phosphoric acid.
Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Eicosanol and phosphoric acid.
Oxidation: Eicosanoic acid and phosphoric acid.
Substitution: Depending on the nucleophile, various substituted eicosyl derivatives.
Wissenschaftliche Forschungsanwendungen
Eicosyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane biology.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of eicosyl phosphate involves its interaction with cellular membranes and enzymes. It can act as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, releasing eicosanol and phosphoric acid. This interaction can influence various cellular processes, including signal transduction and membrane dynamics.
Vergleich Mit ähnlichen Verbindungen
Tricresyl phosphate: Used as a flame retardant and plasticizer.
Phosphatidylcholine: A major component of biological membranes.
Phosphatidylethanolamine: Another key phospholipid in biological membranes.
Uniqueness: Eicosyl phosphate is unique due to its long eicosyl chain, which imparts distinct physical and chemical properties compared to shorter-chain phosphates. This makes it particularly useful in applications requiring specific hydrophobic characteristics and interactions with lipid membranes.
Eigenschaften
CAS-Nummer |
68647-41-6 |
|---|---|
Molekularformel |
C20H43O4P |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
XGIDNLGWAKKYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


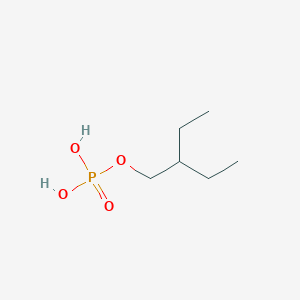

![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)
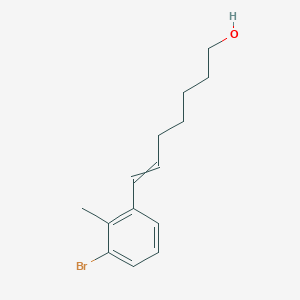
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
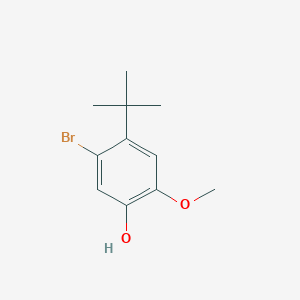
sulfane](/img/structure/B13702601.png)
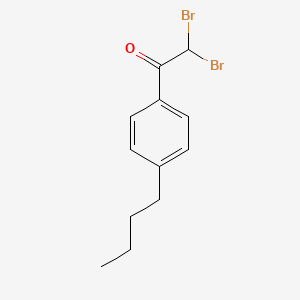
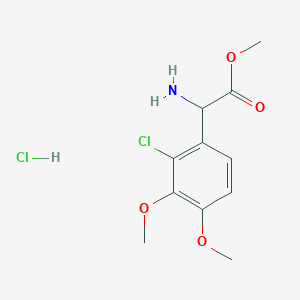
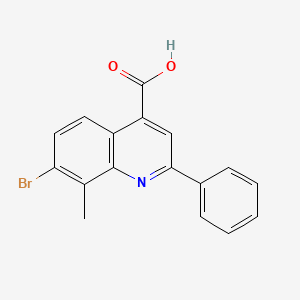
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)

![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)
